Linolenic acid
Overview
Description
Linolenic acid is a naturally occurring fatty acid that belongs to the group of polyunsaturated fatty acids. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through the diet. This compound exists in two forms: alpha-linolenic acid and gamma-linolenic acid. Alpha-linolenic acid is an omega-3 fatty acid, while gamma-linolenic acid is an omega-6 fatty acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linolenic acid can be synthesized through various methods. One common method involves the extraction and purification from natural sources such as plant oils. For instance, alpha-linolenic acid can be extracted from Perilla frutescens var. japonica oil using urea complexation at low temperatures . Another method involves liquid-liquid extraction of linseed oil fatty acids with wet furfural and hexane .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant oils such as flaxseed, chia, and perilla oils. The oil is first extracted from the seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to purification processes such as urea complexation, liquid-liquid extraction, and high-performance liquid chromatography to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Linolenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: this compound can be reduced to form saturated fatty acids. This reaction typically involves hydrogenation in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions to form esters and other derivatives. This reaction often involves the use of alcohols and acids as reagents.
Major Products Formed:
Oxidation Products: Hydroperoxides, epoxy acids, and hydroxylated derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Esters and other fatty acid derivatives.
Scientific Research Applications
Linolenic acid has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a precursor for the synthesis of other polyunsaturated fatty acids and their derivatives.
- Studied for its reactivity and chemical properties in various reactions.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its effects on gene expression and cellular signaling pathways.
Medicine:
- Used in the treatment of cardiovascular diseases due to its anti-inflammatory and lipid-lowering effects .
- Studied for its potential benefits in managing metabolic syndrome and other chronic conditions .
Industry:
- Used in the production of dietary supplements and functional foods.
- Employed in the formulation of cosmetics and personal care products due to its moisturizing and anti-inflammatory properties .
Mechanism of Action
Linolenic acid exerts its effects through various mechanisms:
Molecular Targets and Pathways:
Anti-inflammatory Effects: this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory eicosanoids.
Cardiovascular Benefits: this compound improves lipid profiles, reduces serum triglyceride levels, and decreases the risk of thrombosis and arrhythmias.
Cellular Signaling: this compound modulates the activity of nuclear receptors such as peroxisome proliferator-activated receptors, influencing gene expression and cellular metabolism.
Comparison with Similar Compounds
Linolenic acid is often compared with other similar fatty acids, such as linoleic acid, oleic acid, and stearic acid:
Linoleic Acid:
- Both this compound and linoleic acid are essential fatty acids, but this compound is an omega-3 fatty acid, while linoleic acid is an omega-6 fatty acid .
- This compound has anti-inflammatory properties, whereas linoleic acid is primarily involved in maintaining cell membrane integrity and immune function .
Oleic Acid:
- Oleic acid is a monounsaturated fatty acid, while this compound is a polyunsaturated fatty acid.
- This compound has more double bonds, making it more susceptible to oxidation compared to oleic acid .
Stearic Acid:
- Stearic acid is a saturated fatty acid with no double bonds, whereas this compound has three double bonds.
- This compound has significant health benefits, including anti-inflammatory and cardiovascular effects, while stearic acid is considered neutral in terms of its impact on health .
Properties
IUPAC Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Record name | LINOLENIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
29857-63-4, Array | |
Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer | |
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Record name | Linolenic acid | |
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DSSTOX Substance ID |
DTXSID7025506 | |
Record name | Linolenic acid | |
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Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid | |
Record name | LINOLENIC ACID | |
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Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |
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Record name | Linolenic acid | |
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Boiling Point |
446 °F at 17 mmHg (NTP, 1992) | |
Record name | LINOLENIC ACID | |
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Record name | alpha-Linolenic acid | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | LINOLENIC ACID | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | LINOLENIC ACID | |
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Record name | alpha-Linolenic acid | |
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Density |
0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | LINOLENIC ACID | |
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Vapor Pressure |
0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg] | |
Record name | LINOLENIC ACID | |
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Mechanism of Action |
Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid. | |
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CAS No. |
463-40-1 | |
Record name | LINOLENIC ACID | |
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Record name | LINOLENIC ACID | |
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Melting Point |
11.7 °F (NTP, 1992), -16.5 °C | |
Record name | LINOLENIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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